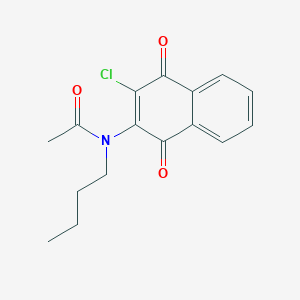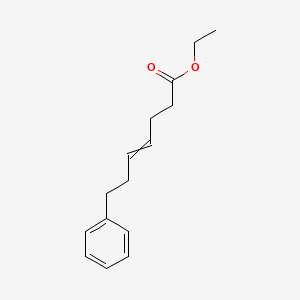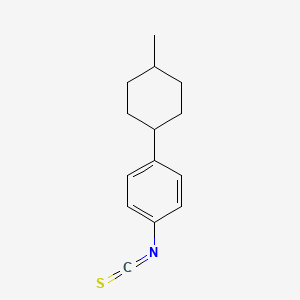
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H17NS and a molecular weight of 231.356 g/mol It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene typically involves the reaction of 4-(4-methylcyclohexyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 4-(4-methylcyclohexyl)aniline in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Sulfonyl Derivatives: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Isothiocyanato-4-(4-methylcyclohexyl)benzene involves the reactivity of the isothiocyanate group with nucleophiles. This reactivity allows the compound to form covalent bonds with various biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific nucleophiles and biological systems being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Isothiocyanato-4-methylbenzene: Similar structure but lacks the cyclohexyl group.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a methylcyclohexyl group.
Phenyl isothiocyanate: Simplest form with no additional substituents on the benzene ring.
Uniqueness
1-Isothiocyanato-4-(4-methylcyclohexyl)benzene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
153736-48-2 |
|---|---|
Molekularformel |
C14H17NS |
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
1-isothiocyanato-4-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C14H17NS/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15-10-16/h6-9,11-12H,2-5H2,1H3 |
InChI-Schlüssel |
OOUIEDYFZRPOEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


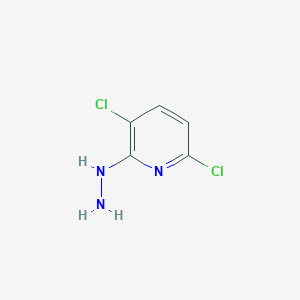
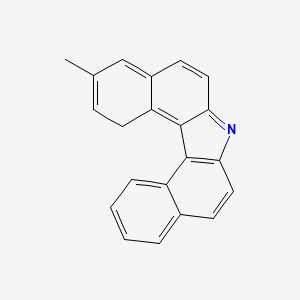
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
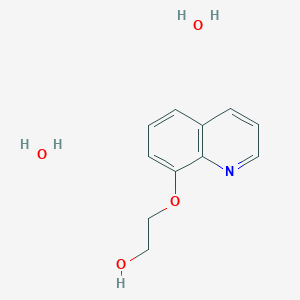
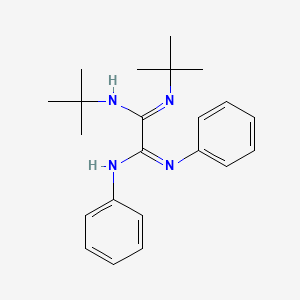
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
